molecular formula C18H18N4O2 B2500885 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-52-8

1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2500885
CAS No.: 866872-52-8
M. Wt: 322.368
InChI Key: OHWAVEOGNKRDPA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring or the phenyl groups. Common reagents include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes and disrupt cellular processes. The compound may bind to specific receptors or enzymes, leading to changes in cellular function and ultimately exerting its biological effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Contains a fluorophenyl group, which may alter its biological activity and chemical reactivity.

    1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: The presence of a chlorine atom can significantly impact the compound’s properties.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)17(20-21-22)18(23)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWAVEOGNKRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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